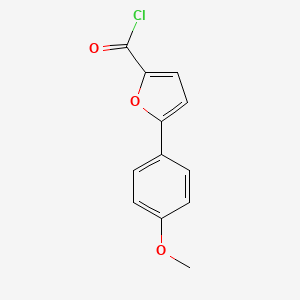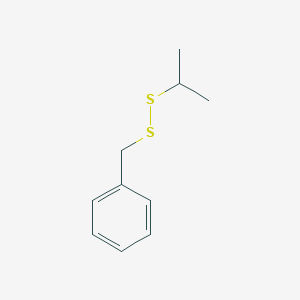
Disulfide, 1-methylethyl phenylmethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, 1-methylethyl phenylmethyl, also known as isopropyl benzyl disulfide, is an organic compound containing a disulfide bond (S-S) between an isopropyl group and a benzyl group. Disulfides are known for their role in various chemical and biological processes, particularly in the formation of protein structures and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, 1-methylethyl phenylmethyl, the reaction can be carried out by reacting isopropyl thiol with benzyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds under mild conditions, often at room temperature, to form the desired disulfide bond .
Industrial Production Methods
Industrial production of disulfides often employs similar oxidation reactions but on a larger scale. The use of continuous flow reactors and controlled addition of oxidizing agents ensures high yields and purity of the product. Additionally, the use of catalysts such as riboflavin-derived organocatalysts can enhance the efficiency of the oxidation process .
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, 1-methylethyl phenylmethyl, undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and riboflavin-derived organocatalysts.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Mild temperatures, often room temperature, and neutral to slightly acidic pH.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disulfide, 1-methylethyl phenylmethyl, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing disulfide bonds in molecules.
Biology: Plays a role in the formation and stabilization of protein structures through disulfide bonds.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of rubber and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of disulfide, 1-methylethyl phenylmethyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are crucial for the structural integrity of proteins. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to higher oxidation states. These redox reactions are essential for various cellular processes, including signal transduction and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Disulfide, ethyl 1-methylethyl: Similar structure but with an ethyl group instead of a benzyl group.
Disulfide, (1-methylethyl) (1,1-dimethylethyl): Contains a tert-butyl group instead of a benzyl group
Uniqueness
Disulfide, 1-methylethyl phenylmethyl, is unique due to the presence of both an isopropyl and a benzyl group, which can influence its reactivity and applications. The benzyl group provides additional stability and potential for further functionalization compared to simpler disulfides .
Propiedades
Número CAS |
57413-29-3 |
|---|---|
Fórmula molecular |
C10H14S2 |
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
(propan-2-yldisulfanyl)methylbenzene |
InChI |
InChI=1S/C10H14S2/c1-9(2)12-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
YDDHXRQUHOCFKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SSCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


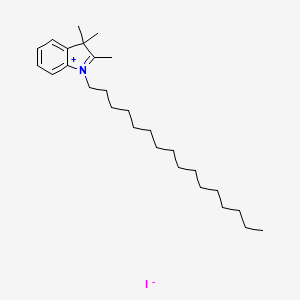
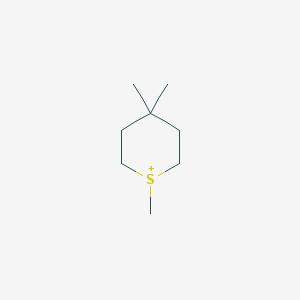
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
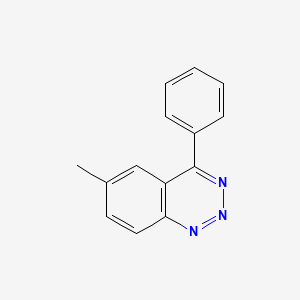
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
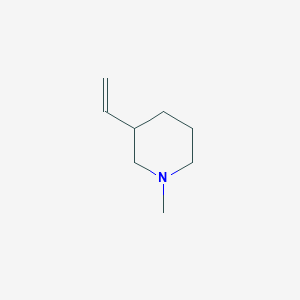
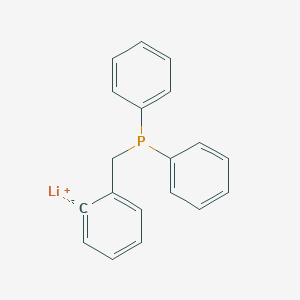



![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

